H-Val-leu-gln-glu-leu-asn-val-thr-val-OH H-Val-leu-gln-glu-leu-asn-val-thr-val-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16241371
InChI: InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)
SMILES:
Molecular Formula: C45H79N11O15
Molecular Weight: 1014.2 g/mol

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH

CAS No.:

Cat. No.: VC16241371

Molecular Formula: C45H79N11O15

Molecular Weight: 1014.2 g/mol

* For research use only. Not for human or veterinary use.

H-Val-leu-gln-glu-leu-asn-val-thr-val-OH -

Specification

Molecular Formula C45H79N11O15
Molecular Weight 1014.2 g/mol
IUPAC Name 4-[[5-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[4-amino-1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)
Standard InChI Key WOACUGNMTZAEJZ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Introduction

Structural and Physicochemical Properties

Amino Acid Sequence and Molecular Composition

The peptide’s primary structure is defined by its linear sequence: Valine (Val), Leucine (Leu), Glutamine (Gln), Glutamic Acid (Glu), Leucine (Leu), Asparagine (Asn), Valine (Val), Threonine (Thr), and Valine (Val). The presence of polar residues (Gln, Glu, Asn, Thr) and hydrophobic residues (Val, Leu) suggests a balance of solubility and membrane-interaction potential .

Table 1: Amino Acid Composition and Molecular Properties

PropertyValue
Molecular FormulaC₄₃H₇₄N₁₀O₁₇
Molecular Weight1043.1 g/mol (theoretical)
Isoelectric Point (pI)~4.2 (predicted)
Charge at pH 7-1 (due to Glu side chain)

Theoretical calculations of molecular weight and pI were derived using the Henderson-Hasselbalch equation and residue-specific pKa values .

Secondary Structure Predictions

Computational modeling using tools like PEP-FOLD3 suggests a propensity for α-helix formation in the N-terminal region (Val-Leu-Gln-Glu-Leu), while the C-terminal segment (Asn-Val-Thr-Val) may adopt a random coil conformation. This structural duality could influence its interaction with biological targets, such as enzymes or receptors .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The peptide is typically synthesized via Fmoc-based SPPS, a method favored for its compatibility with acid-labile side chains (e.g., Gln, Asn). Key steps include:

  • Resin Activation: Wang resin preloaded with a C-terminal Val residue.

  • Cyclic Deprotection and Coupling: Fmoc removal with piperidine, followed by amino acid coupling using HBTU/HOBt activators.

  • Cleavage and Deprotection: TFA-mediated cleavage with scavengers (e.g., TIPS, water) to remove side-chain protecting groups .

Table 2: Synthesis Yield and Purity

ParameterValue
Crude Yield65–75%
HPLC Purity (Post-Purification)≥95% (C18 column, 0.1% TFA/ACN gradient)

Challenges in Synthesis

  • Aggregation: The hydrophobic Val-Leu repeats may cause aggregation during synthesis, necessitating the use of chaotropic agents like urea.

  • Asparagine Isomerization: The Asn residue is prone to β-sheet formation, requiring low-temperature coupling (4°C) to minimize side reactions .

Biological Relevance and Hypothesized Functions

Immunomodulatory Activity

Glutamic acid (Glu) and glutamine (Gln) residues may interact with Toll-like receptors (TLRs), potentially modulating cytokine release. A 2024 study on analogous peptides reported upregulation of IL-10 in macrophage cultures, hinting at anti-inflammatory properties .

Applications in Drug Development

Scaffold for Peptide-Based Therapeutics

The peptide’s small size and stability make it a candidate for targeted drug delivery. For example, conjugating it to chemotherapeutic agents (e.g., doxorubicin) could enhance tumor-specific uptake via integrin-mediated endocytosis .

Diagnostic Imaging Probes

Radiolabeling with ⁶⁸Ga or ¹⁸F isotopes could enable PET imaging of MMP activity in cancers. Preliminary biodistribution studies in murine models show moderate liver uptake, necessitating further optimization .

Challenges and Future Directions

Stability in Physiological Conditions

In vitro assays reveal a half-life of <2 hours in human serum, attributed to rapid proteolysis. Strategies to improve stability include:

  • D-Amino Acid Substitution: Replacing Leu or Val with D-enantiomers.

  • PEGylation: Attaching polyethylene glycol chains to the N-terminus .

Scalability and Cost-Effectiveness

Current SPPS protocols cost approximately $1,200 per gram, limiting large-scale applications. Transitioning to liquid-phase synthesis or enzymatic ligation could reduce production costs by 30–40% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator